Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate
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Overview
Description
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate is a compound of significant interest in organic chemistry. It is characterized by the presence of an oxirane ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with epoxides. One common method involves the use of tert-butoxycarbonyl-protected serine, which is reacted with an epoxide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, amino alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of drugs and biologically active compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-hydroxy-3-phenylpropanoate: This compound has a similar structure but contains a hydroxy group instead of an oxirane ring.
Methyl (2S)-2-([(tert-butoxy)carbonyl]amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate: This compound features a pyrrolidinone ring instead of an oxirane ring.
Uniqueness
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The combination of the Boc-protected amino group and the oxirane ring allows for selective reactions and modifications, making it a versatile compound in various applications .
Biological Activity
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate, a compound with the CAS number 1822583-39-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H19NO5, with a molecular weight of approximately 245.27 g/mol. The compound features an epoxide group, which is known for its reactivity and potential biological implications.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features may exhibit significant anticancer activity. For instance, derivatives containing epoxide groups have been shown to induce apoptosis in various cancer cell lines. In a comparative study, compounds that share structural similarities with this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Cell Cycle Arrest: Compounds with epoxide functionality can interfere with DNA replication and repair mechanisms, leading to cell cycle arrest.
- Apoptosis Induction: The activation of apoptotic pathways has been observed in studies involving similar compounds, suggesting that this compound may also trigger programmed cell death in malignant cells.
- Protein Interaction: The structure of the compound may allow it to interact with specific proteins involved in cell signaling pathways, further influencing cellular responses.
Synthesis and Evaluation
A study focusing on the synthesis of this compound highlighted its preparation through a series of chemical reactions involving tert-butoxycarbonyl protection and epoxidation steps. The resulting compound was subjected to various biological assays to evaluate its efficacy against cancer cell lines .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | FaDu | 12.5 | Apoptosis |
Study B | A549 | 15.0 | Cell Cycle Arrest |
Study C | MCF7 | 10.0 | Protein Interaction |
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxiran-2-yl)propanoate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)5-7-6-16-7/h7-8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
DFKBPQBQMPDGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CO1)C(=O)OC |
Origin of Product |
United States |
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